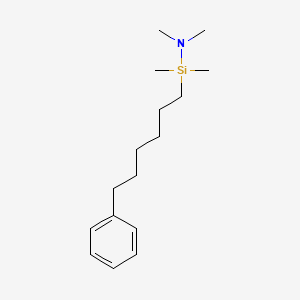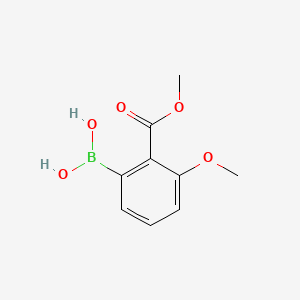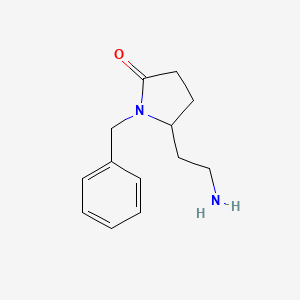
6-Phénylhexyldiméthyl(diméthylamino)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Phenylhexyldimethyl(dimethylamino)silane is an organosilicon compound with the molecular formula C16H29NSi. It is a member of the organoaminosilane family and is known for its unique chemical properties and reactivity. This compound is used in various scientific research applications, particularly in organic synthesis and material science.
Applications De Recherche Scientifique
6-Phenylhexyldimethyl(dimethylamino)silane has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Material Science: It is employed in the modification of surfaces and the preparation of silicon-based materials.
Catalysis: It serves as a catalyst or catalyst precursor in various chemical reactions.
Biological Studies: It is used in the study of silicon-based biocompatible materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenylhexyldimethyl(dimethylamino)silane typically involves a multi-step process:
Formation of 6-Phenylhexyl Bromide: This is achieved by reacting hexyl bromide with phenylmagnesium bromide.
Reaction with Dimethylchlorosilane: The 6-Phenylhexyl bromide is then reacted with dimethylchlorosilane to form 6-Phenylhexyldimethylchlorosilane.
Industrial Production Methods
Industrial production of 6-Phenylhexyldimethyl(dimethylamino)silane follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
6-Phenylhexyldimethyl(dimethylamino)silane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert it into silane derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and alkoxides are commonly employed.
Major Products
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted silanes depending on the nucleophile used.
Mécanisme D'action
The mechanism of action of 6-Phenylhexyldimethyl(dimethylamino)silane involves its ability to act as a nucleophile or electrophile in chemical reactions. The dimethylamino group can donate electron density, making the silicon atom more reactive. This reactivity allows it to participate in various chemical transformations, targeting specific molecular pathways and facilitating the formation of desired products .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phenethyldimethylchlorosilane
- p-Tolyldimethylchlorosilane
- Hexyltrimethylsilane
Uniqueness
6-Phenylhexyldimethyl(dimethylamino)silane is unique due to its specific combination of a phenyl group and a dimethylamino group attached to the silicon atom. This structure imparts distinct reactivity and properties, making it valuable in specialized applications where other similar compounds may not be as effective .
Propriétés
IUPAC Name |
N-[dimethyl(6-phenylhexyl)silyl]-N-methylmethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29NSi/c1-17(2)18(3,4)15-11-6-5-8-12-16-13-9-7-10-14-16/h7,9-10,13-14H,5-6,8,11-12,15H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMCFRIVVLOMMHV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)[Si](C)(C)CCCCCCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29NSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.49 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-7-carboxylic acid](/img/structure/B572082.png)


